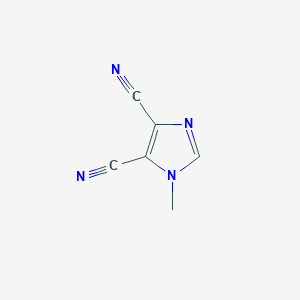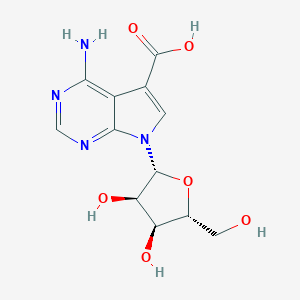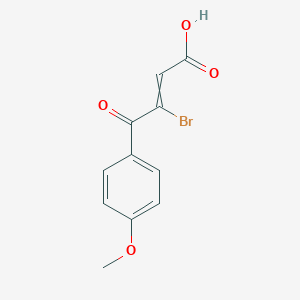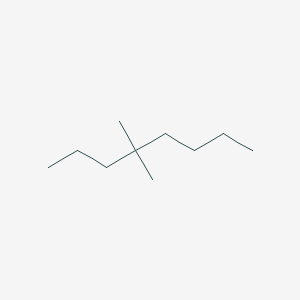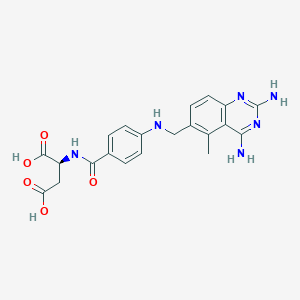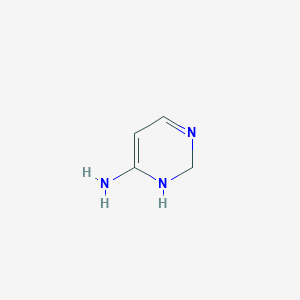![molecular formula C26H22O7 B095237 [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate CAS No. 17685-01-7](/img/structure/B95237.png)
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate, also known as DBOB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DBOB is a derivative of the natural product forskolin, which is known to activate the enzyme adenylate cyclase and increase levels of cyclic AMP (cAMP) in cells. DBOB has been shown to have similar effects on adenylate cyclase and cAMP levels, making it a promising tool for studying cellular signaling pathways.
Mécanisme D'action
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate activates adenylate cyclase by binding to the enzyme's catalytic site and stabilizing the transition state of the reaction. This results in an increase in cAMP levels, which can activate downstream signaling pathways. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to be more selective for adenylate cyclase than forskolin, making it a useful tool for studying specific isoforms of the enzyme.
Effets Biochimiques Et Physiologiques
The effects of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate on cellular processes vary depending on the cell type and signaling pathways involved. In some cases, [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to increase the activity of protein kinase A (PKA), a downstream effector of cAMP signaling. It has also been shown to activate the exchange protein directly activated by cAMP (EPAC), which can regulate processes such as cell migration and insulin secretion. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been used to study the effects of cAMP on ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the ATP-sensitive potassium (KATP) channel.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate in lab experiments is its high selectivity for adenylate cyclase, which allows for more specific manipulation of cAMP signaling pathways. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate is also more stable than forskolin, making it easier to handle and store. However, [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate is a relatively new compound and its effects on cellular processes are still being studied. It is important to use appropriate controls and compare results to those obtained with other cAMP activators to ensure that the effects observed are specific to [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate.
Orientations Futures
There are many potential future directions for research involving [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate. One area of interest is the role of cAMP signaling in cancer progression and metastasis. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have therapeutic potential. Another area of interest is the use of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate in the study of neurological disorders such as Parkinson's disease and epilepsy, which are known to involve cAMP signaling pathways. Further research is needed to fully understand the effects of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate on cellular processes and its potential applications in various fields of study.
Méthodes De Synthèse
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate can be synthesized from forskolin through a series of chemical reactions. First, forskolin is treated with benzoyl chloride to form 1,9-dideoxyforskolin. This intermediate is then reacted with benzoyl chloride again, along with triethylamine and pyridine, to form [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate. The synthesis of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been optimized to increase yield and purity, making it more accessible for research purposes.
Applications De Recherche Scientifique
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been used in a variety of research applications, particularly in the study of cAMP signaling pathways. It has been shown to activate adenylate cyclase and increase cAMP levels in a variety of cell types, including human embryonic kidney cells and rat brain slices. This makes [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate a useful tool for studying the effects of cAMP on cellular processes such as gene expression, protein phosphorylation, and ion channel activity.
Propriétés
Numéro CAS |
17685-01-7 |
|---|---|
Nom du produit |
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |
Formule moléculaire |
C26H22O7 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)31-21-16-23(33-26(29)20-14-8-3-9-15-20)30-17-22(21)32-25(28)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1 |
Clé InChI |
HYQISMBJGQVBLA-YTFSRNRJSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](CO[C@@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



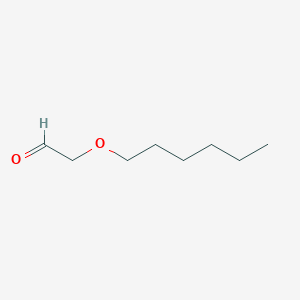
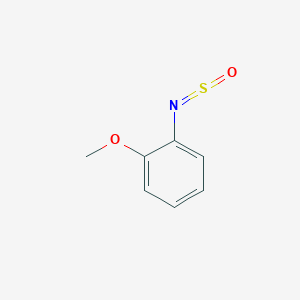
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
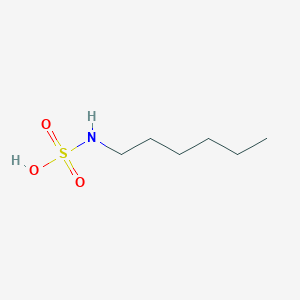
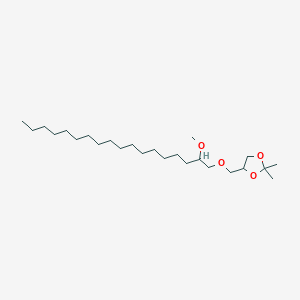
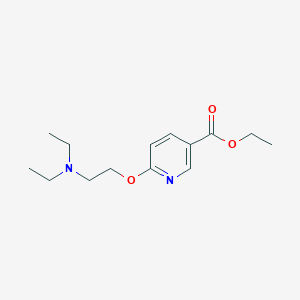
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
